molecular formula C10H9NO3 B13090977 2-(5-Cyano-2-methoxyphenyl)acetic acid

2-(5-Cyano-2-methoxyphenyl)acetic acid

Cat. No.: B13090977
M. Wt: 191.18 g/mol
InChI Key: GWUNTYJCKXCBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Cyano-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a cyano group (-CN) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an acetic acid moiety. It is primarily used for research purposes and is not intended for human use .

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyano-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-(5-Cyano-2-methoxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties and reactivity. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyano-2-methoxyphenyl)acetic acid is unique due to the presence of both the cyano and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-cyano-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUNTYJCKXCBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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